molecular formula C14H21ClFN3O B2643215 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2309774-78-3

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No. B2643215
CAS RN: 2309774-78-3
M. Wt: 301.79
InChI Key: AUIAOOLHTVWGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FEPP or FEPPA and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Met Kinase Inhibition

One key application of compounds similar to 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride is as Met kinase inhibitors. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides that exhibit potent and selective inhibition of Met kinase. This type of compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and advanced into phase I clinical trials due to its effectiveness and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

Katoch-Rouse and Horti (2003) synthesized a compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography, synthesized with sufficient quantities and specific radioactivity for such studies (Katoch-Rouse & Horti, 2003).

Development of Antipsychotic Agents

Norman et al. (1996) synthesized and evaluated heterocyclic analogues of 1192U90, including compounds similar to 4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride, as potential antipsychotic agents. These compounds were assessed for binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors and showed promising in vivo activities, suggesting their potential as antipsychotic drugs (Norman et al., 1996).

Allosteric Modulation of CB1

Khurana et al. (2014) researched indole-2-carboxamides, structurally similar to the compound , for allosteric modulation of the cannabinoid type 1 receptor (CB1). They found key structural requirements for effective allosteric modulation of CB1, impacting the binding affinity and cooperativity of these compounds. This research contributes to the understanding of CB1 receptor modulation and its potential therapeutic applications (Khurana et al., 2014).

Preparation of Rho Kinase Inhibitors

Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor with a structure related to the compound . This inhibitor is under investigation for the treatment of central nervous system disorders, demonstrating the compound's relevance in therapeutic development for neurological conditions (Wei et al., 2016).

properties

IUPAC Name

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O.ClH/c15-12-2-1-3-13(10-12)17-14(19)18-8-5-11(4-7-16)6-9-18;/h1-3,10-11H,4-9,16H2,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIAOOLHTVWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-N-(3-fluorophenyl)piperidine-1-carboxamide hydrochloride

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